molecular formula C13H15N3OS B2928215 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 2379994-90-6

3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2928215
CAS No.: 2379994-90-6
M. Wt: 261.34
InChI Key: UXDIYGWEBRHVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure with a piperidine ring and a sulfanylidene group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one can be achieved through various synthetic routes. One efficient method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This method is highly efficient and provides a useful route for constructing quinazolin-4-one frameworks.

Another approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition-metal-free and features good functional group tolerance, making it a practical approach for synthesizing quinazolin-4-one derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include scaling up the reactions, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with molecular targets such as bacterial quorum sensing transcriptional regulators . By inhibiting these regulators, the compound can reduce biofilm formation and other virulence factors in bacteria like Pseudomonas aeruginosa.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is unique due to its combination of a quinazolinone core with a piperidine ring and a sulfanylidene group. This unique structure contributes to its potential biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c17-12-10-3-1-2-4-11(10)15-13(18)16(12)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDIYGWEBRHVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.